MGCD-265

Vue d'ensemble

Description

Il est actuellement en développement clinique de phase II et est connu pour sa capacité à inhiber l'activation des principaux régulateurs du développement et de la progression du cancer en ciblant Met, les trois membres de la famille des récepteurs du facteur de croissance endothélial vasculaire, Tie-2, et Ron .

Méthodes De Préparation

La synthèse de MGCD-265 implique plusieurs étapes, y compris la préparation d'intermédiaires et la réaction de couplage finaleLes conditions de réaction comprennent souvent l'utilisation de solvants organiques, de catalyseurs et des contrôles de température spécifiques pour assurer le rendement et la pureté souhaités . Les méthodes de production industrielle peuvent impliquer l'optimisation de ces voies de synthèse pour augmenter la production tout en maintenant la qualité et la cohérence du composé .

Analyse Des Réactions Chimiques

MGCD-265 subit divers types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé outil pour étudier l'inhibition des récepteurs tyrosine kinases et leur rôle dans diverses voies biochimiques.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activation des récepteurs tyrosine kinases, y compris Met, les trois membres de la famille des récepteurs du facteur de croissance endothélial vasculaire, Tie-2 et Ron. Ces kinases jouent un rôle crucial dans la régulation de la prolifération cellulaire, de la survie, de la motilité, de l'invasion, des métastases et de l'angiogenèse. En inhibant ces kinases, this compound bloque les voies de signalisation qui favorisent la croissance et la survie des cellules cancéreuses . Les cibles moléculaires et les voies impliquées comprennent l'inhibition des mutants du domaine kinase de Met, la phosphorylation de la protéine d'amarrage multisubstrat Gab1 et l'activation de la voie Erk .

Applications De Recherche Scientifique

Phase 1/1b Studies

Initial studies have focused on assessing the safety and efficacy of Glesatinib in patients with advanced NSCLC harboring MET alterations. The Phase 1/1b expansion study demonstrated promising results, with significant tumor regression observed in several patients following treatment with Glesatinib. Notably, three patients showed clear clinical benefits, including pain relief and improved respiratory symptoms .

Key Findings from Phase 1/1b Trials:

- Patient Demographics: Included individuals aged 51 to 76 years with varying degrees of prior treatment exposure.

- Treatment Regimen: Patients received Glesatinib at a dose of 1050 mg twice daily.

- Outcomes: Tumor regression was noted in patients with MET exon 14 deletions or amplifications, indicating a strong anti-tumor activity .

Phase II Studies

A Phase II study further investigated Glesatinib's efficacy in a broader cohort of NSCLC patients with MET activating mutations or amplifications. The study aimed to establish the objective response rate (ORR) as a primary endpoint. Early results indicated that Glesatinib could lead to substantial tumor size reductions compared to standard therapies .

Phase II Study Design:

- Cohorts: Patients were grouped based on the presence of MET alterations.

- Endpoints: Focused on ORR and safety profiles.

- Results: Preliminary data suggested that Glesatinib could outperform traditional treatments in terms of response rates among genetically selected patients .

Case Studies

Several individual case studies illustrate the potential of Glesatinib in treating refractory NSCLC:

- Case Study 1:

- Case Study 2:

- Case Study 3:

Mécanisme D'action

MGCD-265 exerts its effects by inhibiting the activation of receptor tyrosine kinases, including Met, the three members of the vascular endothelial growth factor receptor family, Tie-2, and Ron. These kinases play a crucial role in the regulation of cell proliferation, survival, motility, invasion, metastasis, and angiogenesis. By inhibiting these kinases, this compound blocks the signaling pathways that promote cancer cell growth and survival . The molecular targets and pathways involved include the inhibition of Met kinase domain mutants, the phosphorylation of Gab1 multisubstrate docking protein, and the activation of the Erk pathway .

Comparaison Avec Des Composés Similaires

MGCD-265 est unique dans sa capacité à cibler simultanément plusieurs récepteurs tyrosine kinases, ce qui le distingue des autres agents qui ciblent soit Met, soit les récepteurs du facteur de croissance endothélial vasculaire seuls . Parmi les composés similaires, on peut citer :

Crizotinib : Un inhibiteur de la tyrosine kinase qui cible ALK, ROS1 et Met.

Cabozantinib : Un inhibiteur de la tyrosine kinase qui cible Met, VEGFR2 et RET.

Activité Biologique

MGCD-265, also known as glesatinib, is an investigational small molecule inhibitor targeting receptor tyrosine kinases (RTKs) such as MET and AXL. It has garnered attention for its potential therapeutic applications in various malignancies, particularly non-small cell lung cancer (NSCLC), due to its ability to inhibit multiple pathways involved in tumor growth and angiogenesis.

This compound selectively inhibits the activity of several RTKs, including:

- c-Met : A key player in tumor proliferation and metastasis.

- Ron : Related to c-Met and involved in similar signaling pathways.

- VEGFRs : Vascular endothelial growth factor receptors that mediate angiogenesis.

- Tie-2 : Another angiogenic factor linked to tumor vascularization.

In vitro studies have demonstrated that this compound effectively inhibits phosphorylation of these receptors, leading to decreased cell motility, invasion, and angiogenesis . The compound has shown IC50 values in the nanomolar range for various cell lines expressing wild-type and mutant forms of c-Met .

Preclinical Findings

In preclinical models, this compound has been shown to:

- Inhibit tumor growth in xenograft models of breast, kidney, pancreatic, and lung cancers without causing significant weight loss or myelosuppressive effects .

- Reduce HGF-dependent cellular activities such as cell scatter and wound healing .

Phase I Studies

A Phase I study evaluated the safety and pharmacokinetics of this compound across multiple formulations. The maximum tolerated dose (MTD) was established at 1050 mg twice daily for one formulation. Adverse events included diarrhea (83.3%) and nausea (57.1%), indicating a manageable safety profile .

Phase II Studies

A Phase II trial focused on patients with advanced NSCLC harboring MET alterations. Results indicated:

- An overall objective response rate (ORR) of 11.8% with a median progression-free survival (PFS) of 4 months .

- Specific cohorts showed higher ORRs based on genetic testing methods, emphasizing the role of MET alterations as predictive biomarkers for treatment response .

Summary of Clinical Findings

| Study Phase | Patient Cohorts | Objective Response Rate | Median PFS | Common Adverse Events |

|---|---|---|---|---|

| Phase I | Advanced solid tumors | Not specified | Not specified | Diarrhea (83.3%), Nausea (57.1%) |

| Phase II | NSCLC with MET alterations | 11.8% | 4 months | Diarrhea (82.4%), Nausea (50%) |

Case Study 1: Efficacy in NSCLC

A patient with advanced NSCLC exhibiting MET exon 14 mutations was treated with this compound. The patient experienced a partial response with a reduction in tumor size after 6 weeks of treatment, highlighting the potential efficacy of this compound in genetically selected populations.

Case Study 2: Combination Therapy

In another case involving a patient with metastatic lung cancer resistant to EGFR inhibitors, this compound was administered alongside erlotinib. This combination led to a significant reduction in tumor burden and prolonged progression-free survival compared to previous treatments alone.

Propriétés

IUPAC Name |

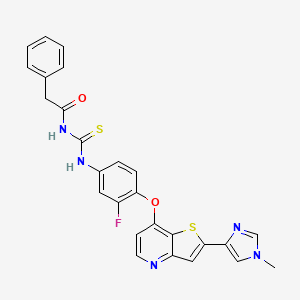

N-[[3-fluoro-4-[2-(1-methylimidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN5O2S2/c1-32-14-20(29-15-32)23-13-19-25(36-23)22(9-10-28-19)34-21-8-7-17(12-18(21)27)30-26(35)31-24(33)11-16-5-3-2-4-6-16/h2-10,12-15H,11H2,1H3,(H2,30,31,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFICVEHDQUKCEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=CC=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647874 | |

| Record name | N-[(3-Fluoro-4-{[2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875337-44-3 | |

| Record name | MGCD-265 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875337443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(3-Fluoro-4-{[2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Fluoro-4-(2-(5-((2-methoxyethylamino)methyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yloxy)phenylcarbamothioyl)-2-(4-fluorophenyl)acetamide monoglycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-FLUORO-4-(2-(1-METHYL-1H-IMIDAZOL-4-YL)THIENO(3,2-B)PYRIDIN-7-YLOXY)PHENYLCARBAMOTHIOYL)-2-PHENYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93M6577H9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.